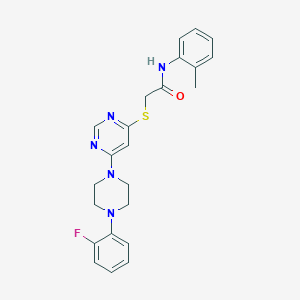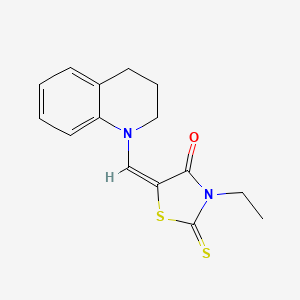![molecular formula C15H14F2N4O B11195209 2,6-Difluoro-N~1~-[2-(1-pyrrolidinyl)-5-pyrimidinyl]benzamide](/img/structure/B11195209.png)
2,6-Difluoro-N~1~-[2-(1-pyrrolidinyl)-5-pyrimidinyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Difluoro-N~1~-[2-(1-pyrrolidinyl)-5-pyrimidinyl]benzamide is a synthetic organic compound characterized by the presence of fluorine atoms at the 2 and 6 positions on the benzamide ring, a pyrrolidinyl group attached to the pyrimidine ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-N~1~-[2-(1-pyrrolidinyl)-5-pyrimidinyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced via a nucleophilic substitution reaction using a pyrrolidine derivative and a halogenated pyrimidine intermediate.
Formation of the Benzamide Moiety: The benzamide moiety can be introduced through an amide coupling reaction between 2,6-difluorobenzoic acid and the pyrimidinyl intermediate using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-N~1~-[2-(1-pyrrolidinyl)-5-pyrimidinyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
2,6-Difluoro-N~1~-[2-(1-pyrrolidinyl)-5-pyrimidinyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly in the design of enzyme inhibitors or receptor antagonists.
Biological Research: It can be used as a probe to study biological pathways and molecular interactions.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-N~1~-[2-(1-pyrrolidinyl)-5-pyrimidinyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance binding affinity through hydrogen bonding and electrostatic interactions. The pyrrolidinyl group can increase the compound’s lipophilicity, facilitating its passage through cell membranes. The benzamide moiety can interact with active sites or binding pockets, modulating the activity of the target molecule.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzoic Acid: A precursor in the synthesis of 2,6-Difluoro-N~1~-[2-(1-pyrrolidinyl)-5-pyrimidinyl]benzamide.
2,6-Difluoro-N-[2-(1-piperidinyl)ethyl]benzamide: A structurally similar compound with a piperidinyl group instead of a pyrrolidinyl group.
2,6-Difluoro-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide: Another similar compound with a different substitution pattern on the benzamide ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of both fluorine atoms and the pyrrolidinyl group can enhance its stability, binding affinity, and lipophilicity compared to similar compounds.
Properties
Molecular Formula |
C15H14F2N4O |
|---|---|
Molecular Weight |
304.29 g/mol |
IUPAC Name |
2,6-difluoro-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide |
InChI |
InChI=1S/C15H14F2N4O/c16-11-4-3-5-12(17)13(11)14(22)20-10-8-18-15(19-9-10)21-6-1-2-7-21/h3-5,8-9H,1-2,6-7H2,(H,20,22) |
InChI Key |
HKPBXQHKKICZKY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=N2)NC(=O)C3=C(C=CC=C3F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B11195126.png)
![Methyl 2-{[4-(pyridin-4-YL)-1H,4H,5H,6H,7H-imidazo[4,5-C]pyridine-5-carbonyl]amino}benzoate](/img/structure/B11195129.png)
![3-(4-Fluorophenyl)-5-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B11195137.png)
![3-Chloro-4-fluoro-N-{1-[3-(thiophen-2-YL)-1H-pyrazol-5-YL]piperidin-4-YL}benzamide](/img/structure/B11195144.png)
![N-[1-(4-fluorophenyl)ethyl]-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide](/img/structure/B11195146.png)
![N-(3-Acetylphenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide](/img/structure/B11195166.png)
![1-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(3-methylbenzyl)-1H-imidazole-4-carboxamide](/img/structure/B11195167.png)
![N-(3,5-Dimethylphenyl)-2-{[6-(piperidin-1-YL)pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B11195179.png)
![N-phenyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11195180.png)

![5-{[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(2-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B11195187.png)
![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxybenzyl)-1,3-thiazole-2-carboxamide](/img/structure/B11195190.png)

![N-(3,4-dichlorophenyl)-2-({1-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-3-yl}carbonyl)hydrazinecarboxamide](/img/structure/B11195206.png)
